Pentylamine, 1,1-dimethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
2626-64-4 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2-methylhexan-2-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-6-7(2,3)8/h4-6,8H2,1-3H3 |
InChI Key |
QHZRZIWCGRXBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)N |
Origin of Product |
United States |
Nomenclature and Isomeric Context of Pentylamine, 1,1 Dimethyl
Systematic IUPAC Naming Conventions
The systematic name for Pentylamine, 1,1-dimethyl- as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 2-methylhexan-2-amine . nih.gov This name is derived following a set of established rules for naming organic chemical compounds. The longest continuous carbon chain containing the functional group (the amine group) is identified as the parent chain. In this case, the longest chain is a hexane (B92381) chain. The carbon atoms are then numbered to give the substituents (the methyl group and the amino group) the lowest possible locants. The amino group (-NH2) is located on the second carbon of the hexane chain, as is a methyl group (-CH3).
It is important to distinguish Pentylamine, 1,1-dimethyl- from its isomers, which have the same chemical formula (C7H17N) but different structural arrangements. For instance, 1,3-dimethylpentylamine (B86682) (also known as methylhexaneamine or DMAA) is an isomer with the IUPAC name 4-methylhexan-2-amine. nih.govwikipedia.org Another isomer is 1,4-dimethylpentylamine, with the IUPAC name 5-methylhexan-2-amine. wikipedia.orgnist.gov These distinctions in nomenclature are crucial as they correspond to different chemical and physical properties.
Common Academic Synonyms and Their Derivations
Beyond its systematic IUPAC name, Pentylamine, 1,1-dimethyl- is known by several other names in academic and commercial literature. These synonyms often arise from different naming conventions or historical contexts.
A frequently encountered synonym is tert-Heptylamine . nih.gov This name is derived from the total number of carbon atoms in the molecule (seven, indicating a heptyl group) and the "tert-" prefix, which signifies that the amino group is attached to a tertiary carbon atom—a carbon atom bonded to three other carbon atoms.
Other depositor-supplied synonyms found in chemical databases include:
2-Methyl-2-hexylamine nih.gov
1,1-Dimethylpentylamine nih.gov
These synonyms, while not adhering strictly to the current IUPAC guidelines, provide alternative and sometimes more intuitive descriptions of the molecule's structure.
| Synonym | Derivation/Basis |
|---|---|
| 2-methylhexan-2-amine | Systematic IUPAC name based on the longest carbon chain and substituent positions. nih.gov |
| tert-Heptylamine | Based on the total number of carbon atoms and the tertiary nature of the carbon attached to the amine group. nih.gov |
| 2-Methyl-2-hexylamine | An alternative naming based on a hexyl parent chain with a methyl substituent. nih.gov |
| 1,1-Dimethylpentylamine | Describes a pentyl chain with two methyl groups on the first carbon of that chain. nih.gov |
Structural Relationship within Tertiary Amine Homologs
Pentylamine, 1,1-dimethyl- is classified as a primary amine because the nitrogen atom is bonded to only one alkyl group and two hydrogen atoms. However, its structural features place it in the context of tertiary amines when considering the carbon atom to which the amino group is attached. This carbon is a tertiary carbon, meaning it is bonded to three other carbon atoms.
The study of tertiary amines and their reactions provides a broader context for understanding the chemical behavior of molecules like Pentylamine, 1,1-dimethyl-. Tertiary amines are a class of organic compounds where the nitrogen atom is bonded to three carbon-containing groups. thermofisher.com They are known to react with various chemical agents, and their reactivity is influenced by the nature of the alkyl groups attached to the nitrogen atom. nih.gov For instance, the reaction of tertiary amines with benzynes can lead to the formation of aniline (B41778) derivatives. nih.gov While Pentylamine, 1,1-dimethyl- is a primary amine, the steric hindrance around the amino group due to the tertiary carbon attachment influences its reactivity in a manner that can be compared and contrasted with true tertiary amines.
The homologous series of amines, which are compounds with the same functional group but differing by a constant repeating unit (like a -CH2- group), provides a framework for understanding the gradual changes in physical and chemical properties. For example, pentylamine (C5H13N) is a primary aliphatic amine that is a precursor in the synthesis of various other compounds. ebi.ac.uk The addition of two methyl groups to the first carbon of the pentyl chain to form Pentylamine, 1,1-dimethyl- significantly alters its steric and electronic properties compared to its straight-chain homolog.
Synthetic Methodologies and Pathways for Pentylamine, 1,1 Dimethyl
Historical Synthetic Routes
The cornerstone of historical and industrial synthesis of tert-octylamine (B44039) is the Ritter reaction . First detailed by John J. Ritter in 1948, this method provides an efficient route to N-alkyl amides from nitriles and electrophilic alkylating agents. Current time information in Bangalore, IN.rsc.org For the production of tert-octylamine, the reaction typically utilizes diisobutylene as the alkene source and a nitrile, such as hydrogen cyanide or acetonitrile, in the presence of a strong acid catalyst. Current time information in Bangalore, IN.rsc.org
The process begins with the protonation of diisobutylene by the strong acid (e.g., concentrated sulfuric acid) to form a stable tertiary carbocation. This electrophilic carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-tert-octyl amide. Current time information in Bangalore, IN. The final step involves the hydrolysis of the amide, typically under acidic or basic conditions, to yield the desired tert-octylamine and a carboxylic acid byproduct. google.com
An alternative historical method involves the reaction of diisobutylene with benzyl (B1604629) cyanide in a solution of glacial acetic acid, catalyzed by concentrated sulfuric acid and water, to form N-tert-octyl phenylacetamide. google.com This amide intermediate is then subjected to enzymatic hydrolysis using an acylase to produce tert-octylamine and phenylacetic acid. google.com The efficiency and scalability of the Ritter reaction, however, have made it the predominant industrial method, with production estimates reaching thousands of tons annually for related lipophilic amines. rsc.org
Contemporary Synthetic Strategies and Innovations
While the Ritter reaction remains a mainstay, modern organic synthesis seeks methods with higher atom economy, milder conditions, and greater functional group tolerance. Research has thus explored reductive amination, specialized alkylations, and rearrangement reactions as potential pathways.
Reductive Amination Approaches
Reductive amination is a powerful method for amine synthesis, typically involving the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent. wikipedia.org In principle, tert-octylamine could be synthesized via the reductive amination of 2,2,4,4-tetramethyl-pentan-3-one or a related sterically hindered ketone.
The primary challenge in this approach is the significant steric hindrance around the carbonyl group, which can impede the initial formation of the imine intermediate. organic-chemistry.org Overcoming this requires specialized catalytic systems. Research into the reductive amination of other sterically hindered ketones has highlighted the efficacy of rhodium (Rh) and ruthenium (Ru) catalysts. rsc.orgrsc.orgresearchgate.net These systems can operate under milder conditions and offer high selectivity. For instance, an atom-economical approach uses carbon monoxide as a deoxygenating agent in place of traditional hydride reductants. rsc.orgresearchgate.net Another effective reducing agent for challenging reductive aminations is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is known for its mildness and selectivity, although its effectiveness can be limited with some highly hindered ketones and amines. organic-chemistry.org While no specific industrial-scale reductive amination for tert-octylamine production has been reported, these contemporary catalytic advancements present a viable, albeit challenging, alternative pathway.
Alkylation Reactions of Nitrogenous Precursors
The synthesis of primary amines via the alkylation of ammonia with alkyl halides is one of the most fundamental methods. wikipedia.org However, this approach is often plagued by a lack of selectivity, as the primary amine product is nucleophilic and can react further with the alkyl halide to produce secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org For a sterically hindered amine like tert-octylamine, direct alkylation of ammonia with a suitable tertiary octyl halide would be highly inefficient due to the halide's steric bulk favoring elimination over substitution reactions.
A more controlled, though indirect, method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to prevent overalkylation. organic-chemistry.org Another alternative involves using azide (B81097) ion (N₃⁻) as the nucleophile to react with an alkyl halide, forming an alkyl azide. The azide is non-nucleophilic, preventing further reaction, and can be subsequently reduced to the primary amine using a reducing agent like LiAlH₄. organic-chemistry.org However, the synthesis and handling of low-molecular-weight alkyl azides require significant caution due to their explosive nature. organic-chemistry.org
Rearrangement Reactions Leading to Primary Amine Formation
The Hofmann and Curtius rearrangements are classic name reactions that convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. libretexts.org Both reactions proceed through an isocyanate intermediate and are noted for producing clean primary amines without overalkylation byproducts. nih.govwikipedia.org
The Hofmann rearrangement utilizes a primary amide, which is treated with bromine and a strong base (e.g., NaOH). libretexts.orgwikipedia.org
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, which is typically prepared from a carboxylic acid derivative (like an acyl chloride) and an azide salt (e.g., sodium azide). wikipedia.orgnih.gov
To synthesize tert-octylamine (a C₈ amine) via these routes, one would need to start with a C₉ carboxylic acid derivative, specifically 2,2-dimethylheptanoic acid . This acid would be converted to 2,2-dimethylheptanamide for the Hofmann rearrangement or 2,2-dimethylheptanoyl azide for the Curtius rearrangement. The key step in both reactions is the migration of the alkyl group (the 1,1-dimethylhexyl group) from the carbonyl carbon to the adjacent nitrogen atom, with simultaneous loss of a leaving group (bromide for Hofmann, dinitrogen for Curtius), to form an isocyanate. masterorganicchemistry.com This isocyanate is then hydrolyzed to yield tert-octylamine and carbon dioxide. These rearrangements are particularly useful due to their tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon center. nih.gov
Catalytic Systems and Reagents Employed in Synthesis
The synthesis of tert-octylamine and its derivatives relies on a variety of specific catalysts and reagents tailored to each synthetic pathway. The choice of reagent is critical for achieving high yield and selectivity, especially when dealing with sterically hindered substrates.
| Synthetic Route | Catalyst / Reagent | Function | Reference(s) |
| Ritter Reaction | Concentrated Sulfuric Acid (H₂SO₄) | Strong acid catalyst for carbocation formation | Current time information in Bangalore, IN., rsc.org, google.com |
| Acylase | Enzyme for hydrolysis of amide intermediate | google.com | |
| Reductive Amination | Rhodium (Rh) or Ruthenium (Ru) complexes | Catalyze reduction of hindered imine intermediates | rsc.org, rsc.org, researchgate.net |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent | organic-chemistry.org | |
| Nickel (Ni), Platinum (Pt) | Hydrogenation catalysts | wikipedia.org | |
| Alkylation Reactions | Cesium Hydroxide (CsOH) | Base catalyst for selective mono-N-alkylation | orgsyn.org |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent for alkyl azides | organic-chemistry.org | |
| Hofmann Rearrangement | Bromine (Br₂) and Sodium Hydroxide (NaOH) | Reagents for amide conversion to isocyanate | wikipedia.org, libretexts.org |
| N-Bromosuccinimide (NBS) | Alternative brominating agent | wikipedia.org | |
| Curtius Rearrangement | Sodium Azide (NaN₃) | Azide source for forming acyl azide | nih.gov, nih.gov |
| Diphenylphosphoryl azide (DPPA) | Reagent for one-pot conversion of acids to azides | nih.gov | |
| Propylphosphonic Anhydride (B1165640) (T3P®) | Reagent for one-pot rearrangement to carbamates | organic-chemistry.org |
Reaction Mechanism Investigations in Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.
Ritter Reaction Mechanism : This pathway is initiated by the acid-catalyzed formation of a stable tertiary carbocation from an alkene like diisobutylene. The electron-deficient carbocation is a potent electrophile. The lone pair of electrons on the nitrogen of a nitrile attacks the carbocation, leading to a nitrilium ion. This ion is then attacked by water, and after a proton transfer, it tautomerizes to an N-substituted amide. The final step is the hydrolysis of this amide to the primary amine. Current time information in Bangalore, IN.rsc.org
Reductive Amination Mechanism : This process involves two key stages. First, the carbonyl compound (a ketone or aldehyde) reacts with ammonia to form a hemiaminal, which then dehydrates to form an imine (a compound with a C=N double bond). In the second stage, the imine is reduced to an amine. This reduction can be achieved via catalytic hydrogenation or with chemical reducing agents like sodium borohydride (B1222165) derivatives. wikipedia.org
Hofmann Rearrangement Mechanism : The reaction begins with the deprotonation of a primary amide by a base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields a bromoamide anion. This anion undergoes rearrangement where the R-group on the carbonyl carbon migrates to the nitrogen, displacing the bromide ion in a concerted step to form an isocyanate intermediate. This isocyanate is then hydrolyzed by water, forming an unstable carbamic acid which spontaneously decarboxylates to give the final primary amine. wikipedia.org
Curtius Rearrangement Mechanism : This rearrangement is initiated by the formation of an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group migrates from the carbonyl carbon to the nitrogen simultaneously with the expulsion of nitrogen gas (N₂), a highly stable leaving group. wikipedia.orgchemistrysteps.com This concerted mechanism avoids the formation of a discrete nitrene intermediate and directly yields the isocyanate. wikipedia.org Similar to the Hofmann rearrangement, the isocyanate is then hydrolyzed to the primary amine. chemistrysteps.com
Chemical Reactivity and Derivatization of Pentylamine, 1,1 Dimethyl
Acid-Base Chemistry and Salt Formation in Non-Aqueous Systems
The basicity of Pentylamine, 1,1-dimethyl- is a fundamental property derived from the lone pair of electrons on the nitrogen atom, which can readily accept a proton. ontosight.ai While this behavior is evident in aqueous systems, its acid-base chemistry in non-aqueous solvents is crucial for specific applications, such as titrations of weak bases.
In non-aqueous titrations, weakly basic amines that give poor endpoints in water can be accurately quantified. limu.edu.ly This is achieved by using a solvent that does not compete with the analyte for the titrant and a very strong acid titrant. Glacial acetic acid is an excellent solvent for this purpose as it is protogenic, meaning it can donate a proton, but is a much weaker acid than the titrant. limu.edu.lylcms.cz When a strong acid like perchloric acid (HClO₄) is dissolved in glacial acetic acid (CH₃COOH), it forms a strongly acidic onium ion (CH₃COOH₂⁺). lcms.cz
This onium ion is a much stronger proton donor than the hydronium ion (H₃O⁺) and can effectively protonate weak bases like Pentylamine, 1,1-dimethyl-. The neutralization reaction proceeds as follows:
B + CH₃COOH₂⁺ → BH⁺ + CH₃COOH (where B is Pentylamine, 1,1-dimethyl-)
The resulting salt, 1,1-dimethylpentylammonium perchlorate, is formed. The choice of a non-aqueous solvent system allows for the differentiation of strengths among weak bases, a phenomenon known as the "leveling effect" in water, where all strong acids appear equally strong. libretexts.org
Table 1: Common Non-Aqueous Solvents for Amine Titration
| Solvent Type | Example(s) | Properties and Use with Amines |
|---|---|---|
| Aprotic | Benzene, Chloroform (B151607) | Chemically inert with low dielectric constants. Used to dissolve analytes without interacting. limu.edu.ly |
| Protophilic (Basic) | Pyridine (B92270), Ammonia (B1221849) | Basic character; they can enhance the acidity of very weak acids but are not typically used for titrating bases. limu.edu.ly |
| Protogenic (Acidic) | Glacial Acetic Acid, Sulfuric Acid | Acidic character; used to enhance the basicity of weak bases, providing a sharper titration endpoint. limu.edu.lylcms.cz |
| Amphiprotic | Alcohols, Acetic Acid | Possess both acidic and basic properties. Their behavior depends on the solute. limu.edu.ly |
Nucleophilic Reactivity and Alkylation Reactions
The nitrogen atom in Pentylamine, 1,1-dimethyl- acts as a nucleophile, capable of donating its electron pair to an electrophilic center. This nucleophilicity drives its participation in substitution reactions, particularly with alkyl halides. researchgate.net In these reactions, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. This process is known as N-alkylation.
The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. mdpi.com The steric hindrance caused by the two methyl groups on the carbon adjacent to the amine may slow the reaction rate compared to less hindered primary amines, potentially requiring more forcing conditions like elevated temperatures.
R-X + C₇H₁₇N → [R-NH(CH₃)₂C₅H₁₁]⁺ X⁻
This initial alkylation yields a secondary ammonium (B1175870) salt. Treatment with a base will deprotonate the nitrogen to give the neutral secondary amine. This process can be repeated to form a tertiary amine. Alkylation is a key derivatization technique used to modify the properties of amines for various applications, such as in gas chromatography analysis where derivatization can increase volatility and thermal stability. research-solution.comiu.edu
Table 2: Common Reagents for N-Alkylation of Amines
| Reagent Class | Example(s) | Reaction Product with Pentylamine, 1,1-dimethyl- |
|---|---|---|
| Alkyl Halides | Methyl iodide (CH₃I), Benzyl (B1604629) bromide (C₆H₅CH₂Br) | N-Methyl-1,1-dimethylpentylamine, N-Benzyl-1,1-dimethylpentylamine |
| Sulfates | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | N-Methyl-1,1-dimethylpentylamine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₄) | Corresponding secondary or tertiary amine |
Formation of Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are positively charged ions where the nitrogen atom is bonded to four carbon atoms. They are synthesized from amines through exhaustive alkylation. For a primary amine like Pentylamine, 1,1-dimethyl-, the formation of a QAC is a stepwise process.
The reaction, known as the Menschutkin reaction, involves the treatment of an amine with an alkyl halide. mdpi.com Since Pentylamine, 1,1-dimethyl- is a primary amine, it must first be reacted with two equivalents of an alkylating agent to form a tertiary amine intermediate.
Formation of Secondary Amine: C₇H₁₇N + R-X → R-NH(C₇H₁₅)
Formation of Tertiary Amine: R-NH(C₇H₁₅) + R-X → R₂-N(C₇H₁₅)
Once the tertiary amine is formed, it reacts with a third equivalent of the alkyl halide to produce the final quaternary ammonium salt. mdpi.comtsijournals.com
Formation of QAC: R₂-N(C₇H₁₅) + R-X → [R₃-N(C₇H₁₅)]⁺ X⁻
Table 3: Stepwise Synthesis of a Quaternary Ammonium Salt
| Step | Reactants | Product |
|---|---|---|
| 1 | Pentylamine, 1,1-dimethyl- + Methyl Iodide (1 eq.) | N,1,1-trimethylpentylamine |
| 2 | N,1,1-trimethylpentylamine + Methyl Iodide (1 eq.) | N,N,1,1-tetramethylpentylamine |
| 3 | N,N,1,1-tetramethylpentylamine + Methyl Iodide (1 eq.) | N,N,N,1,1-pentamethylpentan-1-aminium iodide |
Amide and Carbamate (B1207046) Derivatization Strategies
Pentylamine, 1,1-dimethyl- can be readily converted into amide and carbamate derivatives, which are important functional groups in pharmaceuticals and materials science.
Amide Formation: Amides are typically formed by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). vulcanchem.com The reaction with an acyl chloride is vigorous and produces the N-substituted amide along with hydrochloric acid, which is usually scavenged by adding a base like pyridine or triethylamine.
R-COCl + C₇H₁₇N → R-CONH(C₇H₁₅) + HCl
Alternatively, carboxylic acids can be coupled directly with the amine using a dehydrating agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates amide bond formation at room temperature. glsciences.com
Carbamate Formation: Carbamates are esters of carbamic acid (R₂NCOOH) and are often used as protecting groups for amines in organic synthesis. nih.gov A common method for their preparation involves reacting Pentylamine, 1,1-dimethyl- with an alkyl or aryl chloroformate in the presence of a base.
R-O-COCl + C₇H₁₇N → R-O-CONH(C₇H₁₅) + HCl
Another widely used method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the tert-butyl carbamate (Boc-protected amine), a staple in peptide synthesis. nih.gov Other strategies include reacting the amine with carbon dioxide and an alkyl halide or with a dialkyl carbonate. organic-chemistry.orggoogle.com
Table 4: Selected Reagents for Amide and Carbamate Synthesis
| Derivative | Reagent Class | Example Reagent | Product Type |
|---|---|---|---|
| Amide | Acyl Halide | Acetyl chloride (CH₃COCl) | N-(1,1-dimethylpentyl)acetamide |
| Amide | Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | N-(1,1-dimethylpentyl)acetamide |
| Carbamate | Chloroformate | Benzyl chloroformate (Cbz-Cl) | Benzyl (1,1-dimethylpentyl)carbamate |
| Carbamate | Dicarbonate | Di-tert-butyl dicarbonate (Boc₂O) | tert-butyl (1,1-dimethylpentyl)carbamate |
| Carbamate | Isocyanate | Phenyl isocyanate (C₆H₅NCO) | 1-(1,1-dimethylpentyl)-3-phenylurea |
Metal Coordination and Ligand Chemistry Studies
As an amine, Pentylamine, 1,1-dimethyl- can function as a ligand in coordination chemistry. wikipedia.org A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.com By donating its lone pair of electrons, the amine acts as a Lewis base, forming a coordinate covalent bond with a metal ion (a Lewis acid). youtube.com
Pentylamine, 1,1-dimethyl- is classified as a monodentate ligand because it can only form one bond to a metal center through its single nitrogen donor atom. Its effectiveness as a ligand is influenced by both electronic and steric factors. While the nitrogen is a good electron donor, the bulky tertiary carbon atom (a neopentyl-like structure) creates significant steric hindrance around the coordination site. This steric bulk can influence the coordination number of the metal center and the stability of the resulting complex.
It can be expected to form complexes with a variety of transition metals. For example, with a metal ion that favors a square planar geometry like Platinum(II), it could potentially form a complex such as [PtCl₃(C₇H₁₇N)]⁻. With metals favoring octahedral geometry, such as Cobalt(III) or Chromium(III), it could participate in forming complexes like [Co(NH₃)₅(C₇H₁₇N)]³⁺. youtube.comlibretexts.org The study of such complexes provides insight into the electronic and steric effects of ligands on the properties and reactivity of metal centers. nih.govnih.gov
Table 5: Properties of Pentylamine, 1,1-dimethyl- as a Ligand
| Property | Description |
|---|---|
| Classification | Monodentate, L-type, Neutral Ligand wikipedia.org |
| Donor Atom | Nitrogen |
| Coordination Bond | Forms a coordinate covalent bond to a metal center. youtube.com |
| Steric Profile | High steric hindrance due to the 1,1-dimethyl substitution. |
| Potential Metal Ions | Transition metals (e.g., Pt, Co, Cr, Rh, Ni), Group 1 metals nih.govrsc.org |
| Expected Geometries | Contributes to various geometries (e.g., linear, tetrahedral, square planar, octahedral) depending on the metal and other ligands. youtube.com |
Advanced Spectroscopic and Spectrometric Characterization in Research of Pentylamine, 1,1 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Pentylamine, 1,1-dimethyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). For Pentylamine, 1,1-dimethyl-, the spectrum is characterized by distinct signals corresponding to the different types of protons present.
The expected ¹H NMR signals for Pentylamine, 1,1-dimethyl- are:
A triplet corresponding to the terminal methyl group (CH₃) of the butyl chain.
A singlet for the six protons of the two equivalent methyl groups attached to the quaternary carbon.
A broad singlet for the two protons of the primary amine group (-NH₂). The chemical shift of these protons can be variable and is influenced by factors such as solvent, concentration, and temperature. msu.edu
A series of multiplets for the four methylene (B1212753) groups (-CH₂-) of the butyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for Pentylamine, 1,1-dimethyl-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Butyl -CH₃ | ~0.9 | Triplet | 3H |
| C(CH₃)₂ | ~1.0 | Singlet | 6H |
| Butyl -CH₂- | ~1.2-1.5 | Multiplet | 6H |
| -NH₂ | Variable (e.g., ~1.1) | Broad Singlet | 2H |
| Butyl -CH₂-C(CH₃)₂ | ~1.4 | Multiplet | 2H |
Note: Predicted values are based on standard chemical shift ranges and data for similar structures like tert-butylamine (B42293) and tert-octylamine (B44039). msu.educhemicalbook.comchemicalbook.com Actual experimental values may vary.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Pentylamine, 1,1-dimethyl- gives a distinct signal.
The predicted ¹³C NMR spectrum would show signals for:
The terminal methyl carbon of the butyl group.
The three methylene carbons within the butyl chain.
The two equivalent methyl carbons attached to the quaternary carbon.
The quaternary carbon atom bonded to the nitrogen and the two methyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for Pentylamine, 1,1-dimethyl-
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Butyl -C H₃ | ~14 |
| Butyl -C H₂- | ~23-37 |
| C (CH₃)₂ | ~29 |
| C (CH₃)₂NH₂ | ~51 |
Note: Predicted values are based on standard chemical shift ranges and data for similar structures like tert-butylamine and tert-octylamine. chemicalbook.comchemicalbook.com Actual experimental values can vary.
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. harvard.edu
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. For Pentylamine, 1,1-dimethyl-, COSY would show correlations between the adjacent methylene protons of the butyl chain and between the terminal methyl and its adjacent methylene group. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.caarxiv.org This is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the quaternary carbon, which has no attached protons and thus does not show up in an HSQC spectrum. libretexts.org For instance, HMBC would show correlations from the protons of the two geminal methyl groups to the quaternary carbon atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. q-chem.comq-chem.com These techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa. edinst.comksu.edu.sa
For Pentylamine, 1,1-dimethyl-, key vibrational modes include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H stretching: Signals from the alkyl C-H bonds are expected in the 2850-3000 cm⁻¹ region.
N-H bending: The scissoring vibration of the -NH₂ group usually appears as a broad band in the 1590-1650 cm⁻¹ range.
C-N stretching: This vibration typically occurs in the 1000-1250 cm⁻¹ region.
Table 3: Characteristic IR and Raman Vibrational Frequencies for Pentylamine, 1,1-dimethyl-
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR (strong), Raman (weak) |
| C-H Stretch (alkyl) | 2850 - 3000 | IR (strong), Raman (strong) |
| N-H Bend (scissoring) | 1590 - 1650 | IR (moderate to strong) |
| C-H Bend (methyl & methylene) | 1370 - 1470 | IR (moderate) |
| C-N Stretch | 1000 - 1250 | IR (moderate), Raman (moderate) |
Note: These are general ranges. The precise frequencies and intensities can be influenced by the molecular environment and physical state. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of Pentylamine, 1,1-dimethyl- is C₇H₁₇N, giving it a molecular weight of approximately 115.22 g/mol . nist.gov
Upon ionization in the mass spectrometer, a molecular ion ([M]⁺) is formed. For amines, this peak is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.org The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
For Pentylamine, 1,1-dimethyl-, the alpha-carbon is the quaternary carbon C(CH₃)₂NH₂. Alpha-cleavage would involve the loss of the butyl radical (•C₄H₉), which is the largest substituent.
Fragmentation: [CH₃(CH₂)₃C(CH₃)₂NH₂]⁺• → [C(CH₃)₂NH₂]⁺ + •CH₂(CH₂)₂CH₃
The resulting fragment ion, [C(CH₃)₂NH₂]⁺, would produce a prominent peak at an m/z (mass-to-charge ratio) of 58. This is often the base peak in the mass spectrum of similar tertiary alkyl primary amines. nih.gov
Other fragments resulting from the cleavage of the butyl chain would also be observed, typically differing by 14 mass units (a CH₂ group). libretexts.org
Table 4: Expected Mass Spectrometry Fragments for Pentylamine, 1,1-dimethyl-
| m/z | Ion/Fragment | Fragmentation Pathway |
|---|---|---|
| 115 | [C₇H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 100 | [M - CH₃]⁺ | Loss of a methyl radical |
| 58 | [C(CH₃)₂NH₂]⁺ | Alpha-cleavage (loss of butyl radical) |
Note: The relative abundance of these fragments can vary depending on the ionization method and energy used. nih.govdocbrown.info
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. nsf.govnih.gov A molecule is chiral if it is non-superimposable on its mirror image.
Pentylamine, 1,1-dimethyl-, itself is an achiral molecule. The quaternary carbon atom is bonded to two identical methyl groups, a butyl group, and an amino group. Because two of the substituents on this carbon are identical, it is not a stereocenter, and the molecule does not exhibit optical activity.
However, chiroptical spectroscopy would become a highly relevant and powerful tool for the characterization of chiral derivatives of Pentylamine, 1,1-dimethyl-. mertenlab.demdpi.com If, for example, one of the geminal methyl groups were replaced with a different alkyl group, or if a chiral substituent were introduced elsewhere in the molecule, the resulting compound would be chiral. In such cases, CD and ORD spectroscopy could be used to:
Determine the absolute configuration of the stereocenters.
Assess the enantiomeric purity of a sample. rsc.org
Study conformational changes in solution.
The application of these techniques would be essential in fields like asymmetric synthesis or medicinal chemistry, where the specific three-dimensional structure of a molecule is critical to its function. nih.gov
Computational Chemistry and Theoretical Investigations of Pentylamine, 1,1 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of Pentylamine, 1,1-dimethyl-. Methods such as Density Functional Theory (DFT) are employed to analyze the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical behavior. For instance, in a study on the related compound dimethylamylamine (DMAA), DFT calculations at the B3LYP level were used to understand its interaction with functional monomers, highlighting the role of the nitrogen atom's lone pair of electrons in forming hydrogen bonds. researchgate.net
The electronic structure dictates the molecule's reactivity. The nitrogen atom, with its lone pair of electrons, is the primary site for electrophilic attack and is responsible for the basicity of the amine. The bulky tert-butyl group attached to the nitrogen atom creates significant steric hindrance, which modulates its reactivity compared to less substituted amines. Theoretical studies on the atmospheric degradation of a structurally similar amine, tert-butylamine (B42293), by OH radicals have shown that hydrogen abstraction occurs predominantly from the amino group. whiterose.ac.uk This suggests a similar primary reaction pathway for Pentylamine, 1,1-dimethyl-, in oxidative environments.
Table 1: Calculated Electronic Properties of a Representative Alkylamine
| Property | Value | Method | Notes |
|---|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP | Indicates the energy of the highest occupied molecular orbital, related to the ionization potential. |
| LUMO Energy | 1.5 eV | DFT/B3LYP | Indicates the energy of the lowest unoccupied molecular orbital, related to the electron affinity. |
| Dipole Moment | 1.2 D | DFT/B3LYP | Represents the polarity of the molecule. |
Note: Data is representative for a simple tertiary amine and may vary for Pentylamine, 1,1-dimethyl-.
Conformational Analysis and Energy Minimization Studies
The flexibility of the pentyl chain in Pentylamine, 1,1-dimethyl- results in multiple possible conformations. Conformational analysis aims to identify the stable geometries (conformers) of the molecule and their relative energies. Energy minimization algorithms are used to locate these low-energy structures on the potential energy surface. nih.gov
For Pentylamine, 1,1-dimethyl-, rotations around the C-C single bonds of the pentyl group and the C-N bond give rise to various staggered and eclipsed conformations. The most stable conformers are typically those that minimize steric repulsion between the bulky groups. The gauche and anti conformations around the C-C bonds will have different energies, with the anti conformation generally being more stable. The bulky 1,1-dimethylpropyl group significantly influences the conformational preferences of the attached pentyl chain. Computational methods can predict the rotational barriers between these conformers, providing insight into the molecule's dynamic behavior.
Molecular Dynamics Simulations in Solution and Gas Phase
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
In the gas phase , MD simulations of Pentylamine, 1,1-dimethyl- can be used to study its intramolecular motions, such as bond vibrations, angle bending, and torsional rotations, without the influence of a solvent. researchgate.net These simulations can provide insights into the intrinsic flexibility of the molecule and the frequencies of its vibrational modes.
In solution , MD simulations can model the interactions between Pentylamine, 1,1-dimethyl- and solvent molecules. nih.gov For example, in an aqueous solution, simulations can show the formation and dynamics of hydrogen bonds between the amine's nitrogen atom and water molecules. The solvation shell around the molecule can be characterized, revealing how the solvent organizes itself around the solute. Such simulations are crucial for understanding the molecule's solubility and its behavior in a biological or chemical reaction environment. Studies on related alkylamines have utilized MD simulations to understand their conformational changes and binding to biological targets. nih.govnih.gov
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecule's structure and assign its spectral features.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. np-mrd.org These predictions are based on calculating the magnetic shielding of each nucleus in the molecule. For Pentylamine, 1,1-dimethyl-, distinct signals would be predicted for the different methyl, methylene (B1212753), and methine protons and carbons in the molecule. The predicted spectrum for a related compound, 1,4-dimethylpentylamine, shows distinct peaks for the various methyl and methylene groups. spectrabase.com
Table 2: Predicted ¹H NMR Chemical Shifts for a Representative Alkylamine Structure
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | 0.8 - 1.5 | Broad Singlet |
| CH₂ (adjacent to N) | 2.5 - 2.8 | Triplet |
| CH₂ (alkyl chain) | 1.2 - 1.6 | Multiplet |
| CH₃ (terminal) | 0.8 - 1.0 | Triplet |
Note: These are general ranges and the exact values for Pentylamine, 1,1-dimethyl- would require specific calculations.
Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. nist.govnist.gov For Pentylamine, 1,1-dimethyl-, characteristic vibrational modes would include N-H stretching (if a secondary amine is considered for comparison), C-H stretching of the alkyl groups, and various bending and rocking motions. The absence of N-H stretching peaks can confirm a tertiary amine structure. spectroscopyonline.com
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the entire course of a chemical reaction involving Pentylamine, 1,1-dimethyl-. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
By calculating the potential energy surface for a reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. acs.org Transition state theory can then be used to calculate the reaction rate constant. For example, the reaction of Pentylamine, 1,1-dimethyl- with an electrophile could be modeled to understand the mechanism of N-alkylation or other functionalizations.
A theoretical study of the reaction of tert-butylamine with OH radicals involved mapping out the potential energy surface, identifying transition states for hydrogen abstraction, and calculating the rate coefficients. whiterose.ac.uk Similar modeling for Pentylamine, 1,1-dimethyl- could predict its atmospheric lifetime and degradation products. Furthermore, modeling the synthesis of related compounds, such as 1,3-dimethylamylamine, can help in understanding the reaction mechanisms and optimizing reaction conditions. google.com
Applications in Advanced Organic Synthesis and Catalysis
Pentylamine, 1,1-dimethyl- as a Building Block in Complex Molecule Synthesis
As a primary amine, 1,1-dimethylpentylamine is a versatile building block for introducing a bulky and lipophilic tert-heptyl moiety into a molecular structure. It is commercially available for use in chemical synthesis, where it can undergo reactions typical of primary amines, such as nucleophilic substitution, reductive amination, and acylation to form amides.
The steric hindrance provided by the tertiary carbon atom can influence the kinetics and outcome of these reactions. This property can be strategically employed in complex molecule synthesis to direct reactions to less hindered sites on other molecules or to confer specific conformational properties to the final product. However, specific examples of its incorporation into complex natural products or pharmaceutical agents are not widely reported in prominent scientific literature, suggesting its use is likely confined to niche applications or early-stage research.
Role as a Solvent or Reaction Medium in Specialized Organic Transformations
There is a lack of evidence in available scientific literature to suggest that 1,1-dimethylpentylamine is used as a solvent or a specialized reaction medium. Generally, primary amines, particularly those with significant steric bulk, are not ideal candidates for bulk solvents due to their relatively high boiling points, potential reactivity, and cost compared to more conventional solvents. Their basicity and nucleophilicity would likely interfere with a wide range of chemical reactions.
Utilization in Organocatalysis and as a Co-Catalyst Component
The application of sterically hindered amines as catalysts or catalyst components is a significant area of modern organic synthesis. The basicity of the amine, coupled with its non-nucleophilic nature due to steric bulk, allows it to function as a proton shuttle or Brønsted base without engaging in unwanted side reactions.
A documented potential application for tert-heptylamine is as a photogenerated base. In this role, a precursor molecule, known as a photobase generator, releases tert-heptylamine upon irradiation with light. google.com This liberated amine can then act as a catalyst for various chemical processes, such as the hardening of polymers in coatings, inks, or photolithography applications. google.com This method allows for precise spatial and temporal control over the catalytic process.
Furthermore, while not specifically documented for tert-heptylamine itself, smaller hindered primary amines like tert-butylamine (B42293) have been successfully employed as bifunctional additives, acting as both a ligand and a base in nickel-photoredox cross-coupling reactions. It is plausible that 1,1-dimethylpentylamine could serve a similar function, leveraging its steric and electronic properties to facilitate challenging catalytic cycles, although specific research on this application is not currently available.
Precursor for Advanced Reagents and Protecting Groups
Primary amines are fundamental precursors for a wide array of reagents and protecting groups in organic synthesis. For instance, they can be converted into isocyanates, sulfonylureas, or carbamates. Protecting groups like the tert-butoxycarbonyl (Boc) group are derived from tert-butanol, highlighting the importance of the tertiary alkyl structure in conferring specific stability and cleavage conditions.
Despite this general principle, there are no widely recognized or commercially available advanced reagents or protecting groups specifically derived from 1,1-dimethylpentylamine found in the chemical literature. The synthesis of such derivatives is chemically feasible, but they have not emerged as standard tools in the synthetic chemist's repertoire, likely due to the availability of more common and well-characterized alternatives derived from compounds like tert-butylamine.
Applications in the Synthesis of Functional Organic Materials
The synthesis of functional organic materials often requires components that can impart specific properties such as basicity, stability, or photoreactivity. The most direct application for 1,1-dimethylpentylamine in this context relates to its use as a photogenerated base from a photobase generator. google.com
Materials that incorporate these photobase generators can be used to create photo-curable systems. When exposed to a patterned light source, the material releases the bulky amine catalyst only in the irradiated areas. This triggers localized polymerization or cross-linking, transforming the material from a liquid or soft state to a hardened, stable solid. This technology is foundational for producing microelectronics, adhesives, and advanced coatings where precise control over the curing process is essential. google.com
Role in Polymer Science and Advanced Materials Research
Incorporation into Polymeric Architectures as a Monomer or Chain Modifier
Pentylamine, 1,1-dimethyl- is not typically employed as a primary monomer for building the main backbone of a polymer. Instead, its utility is found as a chain modifier or end-capping agent. In polymerization processes designed to create complex architectures, such as hyperbranched polymers, monoamines like Pentylamine, 1,1-dimethyl- are introduced to control the extent of branching and the final molecular weight of the polymer. google.com
By reacting with the propagating polymer chains at their terminal ends, it effectively terminates further growth at that site. This end-capping function is crucial for preventing uncontrolled polymerization that can lead to gelation or the formation of insoluble networks. epo.org The bulky 1,1-dimethylpentyl group provides significant steric hindrance, which can enhance the solubility of the resulting polymer in organic solvents and improve its handling properties. google.com This is particularly advantageous in polymers with rigid backbones, such as those containing triazine rings, where solubility might otherwise be a challenge. google.com
Synthesis of Hyperbranched Polymers and Dendrimers Featuring Pentylamine, 1,1-dimethyl- Moieties
The synthesis of hyperbranched polymers represents a significant application for Pentylamine, 1,1-dimethyl-. These polymers are distinct from linear polymers and dendrimers; while dendrimers have a perfectly regular branched structure, hyperbranched polymers are characterized by a random, highly branched architecture that is easier to synthesize on a large scale. google.comgoogle.com
In the synthesis of triazine ring-containing hyperbranched polymers, for example, a cyanuric halide compound is reacted with a diaminoaryl compound. The introduction of an organic monoamine, such as Pentylamine, 1,1-dimethyl-, allows for the control of the polymer's structure and properties. google.com The amine can be substituted at the ends of the polymer structure, influencing characteristics like heat resistance, transparency, and solubility. google.com The inclusion of such terminal moieties makes it possible to fine-tune the physical properties of the polymer to meet the demands of specific applications. epo.org
| Polymer Type | Key Monomers | Role of Pentylamine, 1,1-dimethyl- | Resulting Polymer Characteristics |
| Triazine Ring-Containing Hyperbranched Polymer | Cyanuric halide, Diaminoaryl compound | Chain-end modifier | High heat resistance, high transparency, high solubility, high refractive index google.comepo.org |
Application as a Dispersing Agent for Nanomaterials (e.g., Carbon Nanotubes)
While primary amines can function as dispersing agents for nanomaterials by adsorbing onto their surfaces and preventing agglomeration, specific studies detailing the application of Pentylamine, 1,1-dimethyl- for this purpose are not extensively documented in the reviewed scientific literature. Therefore, its efficacy and use as a dispersing agent for materials like carbon nanotubes remain an area requiring further research.
Influence on Polymerization Kinetics and Mechanism
Detailed investigations into the specific influence of Pentylamine, 1,1-dimethyl- on polymerization kinetics and mechanisms are not widely available in the public research domain. However, based on general chemical principles, its sterically bulky nature would be expected to influence reaction rates. In polymerization reactions where it acts as an end-capping agent, its steric hindrance could affect the rate of termination. The formation of a relatively strong adduct was noted with a structurally related compound, N,N-Diethyl-tert-heptylamine, which influenced its reactivity in hydroboration, suggesting that such steric and electronic effects are significant. A comprehensive study on how these factors translate to polymerization systems has yet to be reported.
Development of Film-Forming Compositions
Pentylamine, 1,1-dimethyl- is cited in the development of advanced film-forming compositions, particularly those involving hyperbranched polymers and photocurable systems. epo.orggoogle.com Triazine ring-containing hyperbranched polymers, which can be synthesized using this amine as a modifier, are formulated into compositions for creating films with desirable properties. google.comgoogle.com
These compositions are designed to yield films that exhibit a combination of high heat resistance, excellent transparency, a high refractive index, and low volume shrinkage upon curing. google.com Such properties are highly sought after for components in electronic devices like liquid-crystal displays and optical semiconductor devices. epo.org
Furthermore, Pentylamine, 1,1-dimethyl- is listed among the amines that can be released by a photobase generator. google.com Photobase generators are compounds that produce a base upon irradiation with light. This generated base can then catalyze a polymerization or crosslinking reaction, a process used to form patterned resin films for electronics and other microfabrication applications. google.com The use in these systems highlights its role in creating stable, high-performance polymer films for advanced technological uses. google.com
| Application Area | Composition Type | Key Feature | Targeted Film Properties |
| Electronics | Triazine Ring-Containing Polymer Films | Use of hyperbranched polymers modified with monoamines | High heat resistance, high transparency, high refractive index google.comepo.org |
| Microfabrication | Photocurable Film-Forming Compositions | Amine release from a photobase generator to catalyze polymerization | Patterned polyimide resin films, hardened thin films google.com |
Contribution to Specialized Chemical Formulations and Technologies
Research on Pentylamine, 1,1-dimethyl- as a Component in Lubricant Additives
The investigation into the use of amines as lubricant additives is a broad field, focusing on their potential to act as friction modifiers, anti-wear agents, and antioxidants. General research indicates that the effectiveness of amine additives is often linked to their molecular structure, including chain length and steric hindrance, which influence their ability to form protective films on metal surfaces.
While specific performance data for 1,1-dimethylpentylamine as a lubricant additive is not readily found in extensive studies, a patent for lubricant compositions with improved performance mentions a class of tertiary aliphatic amines that includes tert-heptylamine. google.com This suggests its potential utility in such formulations, although specific data on its performance relative to other amines is not provided. The inclusion in this patent points towards its theoretical viability as a component in advanced lubricant systems, likely due to its branched structure which could impart desirable film-forming properties.
Investigation of Its Efficacy in Corrosion Inhibition Systems
Amines are widely recognized for their role as corrosion inhibitors, particularly in acidic environments. Their mechanism of action typically involves the adsorption of the amine molecule onto a metal surface, forming a protective barrier that inhibits the corrosive process. The lone pair of electrons on the nitrogen atom plays a crucial role in this adsorption.
While specific studies detailing the corrosion inhibition efficiency of 1,1-dimethylpentylamine are scarce, research on similar branched-chain amines, such as tert-butylamine (B42293), has shown that they can act as effective corrosion inhibitors for mild steel in hydrochloric acid. physicsjournal.net The effectiveness of these inhibitors is often concentration-dependent, with higher concentrations generally providing better protection. physicsjournal.net It is plausible that 1,1-dimethylpentylamine would exhibit similar properties due to its structural similarities, though empirical data is needed for confirmation. The branched nature of its alkyl group could influence the packing density and stability of the protective film formed on the metal surface.
Role in Surfactant and Emulsifier Research
Surfactants and emulsifiers are critical components in a vast array of industrial products, characterized by their amphiphilic nature. Amine derivatives, particularly amine oxides and quaternary ammonium (B1175870) compounds, are common classes of surfactants. google.com
There is currently a lack of specific research in publicly accessible literature that investigates 1,1-dimethylpentylamine as a primary component in surfactant or emulsifier formulations. While amine-based surfactants are a well-established area of study, the research has tended to focus on amines with different structural features, such as longer alkyl chains or the presence of hydrophilic functional groups, which are more traditionally associated with surface-active properties. The potential for 1,1-dimethylpentylamine to be chemically modified to enhance its surfactant properties remains an area for possible future investigation.
Applications in Dye Synthesis and Colorant Chemistry Research
Amines are fundamental building blocks in the synthesis of a wide variety of dyes, including azo dyes and triphenylmethane (B1682552) dyes. They can function as diazo components or as coupling agents, and their structure significantly influences the final color and properties of the dye.
However, a review of the available literature and patents does not indicate that 1,1-dimethylpentylamine is a commonly used intermediate in the synthesis of commercial dyes or colorants. A patent related to the preparation of tert-octylamine (B44039), a structurally similar but larger tertiary amine, mentions its use as an intermediate in the manufacture of dyes, among other applications. google.com This suggests that tertiary alkyl amines can have a role in this field, but specific examples involving 1,1-dimethylpentylamine are not documented in the reviewed sources.
Analytical Methodologies for Research Applications of Pentylamine, 1,1 Dimethyl
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Both gas and liquid chromatography are extensively used for the analysis of Pentylamine, 1,1-dimethyl-.
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like Pentylamine, 1,1-dimethyl-. tandfonline.com However, its strong polarity and low molecular weight can present challenges for column retention and separation. nih.gov To address this, derivatization is a common strategy. The primary amine group of the molecule can be reacted with reagents such as alkanoic anhydrides (e.g., acetic, propanoic, butanoic) to form the corresponding amides. rsc.org This process increases the molecular weight and can improve chromatographic behavior. Sensitivity of the analytical method has been shown to increase with the size of the derivatizing group. rsc.org
For the separation of its stereoisomers, chiral GC columns are employed. acs.orgmemphis.edu The use of derivatizing agents like N-pentafluoropropionyl anhydride (B1165640) is also utilized in these chiral separations. acs.org Flame Ionization Detection (FID) is a common detection method for quantitative analysis. rsc.org
Table 1: Example GC Parameters for Pentylamine, 1,1-dimethyl- Analysis
| Parameter | Condition 1 (Chiral) acs.org | Condition 2 (Quantitative) rsc.org | Condition 3 (General) rsc.org |
|---|---|---|---|
| Column | Astec® CHIRALDEX™ G-DM (30 m x 0.25 mm I.D., 0.12 µm) | Rtx–5ms (30 m x 0.25 mm x 0.25 µm) | DB-1 MS (30m x 0.25mm x 0.25 µm) |
| Oven Temp. | 90 °C (isothermal) | Not specified | 100°C (1 min), ramp to 300°C at 12°C/min, hold 9 min |
| Injector Temp. | 250 °C | Not specified | 280 °C |
| Detector | FID, 250 °C | GC-FID | Mass Spectrometer (MS) |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min | Helium, 1 mL/min |
| Injection | 1.0 µL, 100:1 split | 50:1 split | 1 µL, 20:1 split |
| Derivatization | N-Pentafluoropropionyl | Acetic, Propanoic, or Butanoic Anhydride | Base extracted into chloroform (B151607) (no derivatization) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of Pentylamine, 1,1-dimethyl-. Reversed-phase (RP) methods can suffer from low retention of this polar compound. memphis.edu To overcome this, aqueous normal phase chromatography using columns based on silica (B1680970) hydride has been successfully employed, allowing for the retention and resolution of the analyte. memphis.edu
Typical HPLC analysis utilizes C18 columns with a mobile phase consisting of a mixture of water and acetonitrile, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govnih.gov Due to the lack of a strong UV-absorbing chromophore in the molecule, direct UV detection is challenging, though detection at low wavelengths (e.g., 200 nm) has been used in capillary electrophoresis, a related technique. nih.gov More commonly, HPLC is coupled with a mass spectrometer for sensitive and selective detection. nih.govnih.gov
Table 2: Example HPLC Parameters for Pentylamine, 1,1-dimethyl- Analysis
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 nih.gov |
|---|---|---|---|
| Column | Phenomenex Kinetex C18 (4.6 × 150 mm, 2.6 µm) | Reverse-phase (C18) | AZYP LARIHC™ CF6-P (15 cm x 2.1 mm I.D., 5 µm) |
| Mobile Phase | 82:18 Water (1% formic acid) : Acetonitrile | 85:15 Water (0.1% formic acid) : Acetonitrile | 90:10:0.1 Acetonitrile : Methanol : Formic acid |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.1 mL/min |
| Column Temp. | 25 °C | 35 °C | Not specified |
| Detector | Mass Spectrometer (ESI+) | Mass Spectrometer (ESI+) | Mass Spectrometer (ESI-LIT(+), SIM) |
| Injection Vol. | 100 µL | 50 µL | Not specified |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Characterization
Hyphenated techniques, which couple a separation method with a detection method, are essential for the selective and sensitive analysis of Pentylamine, 1,1-dimethyl- in complex matrices like dietary supplements or biological samples. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique used for the chemical characterization of volatile compounds. tandfonline.com For Pentylamine, 1,1-dimethyl-, electron ionization (EI) is a common ionization method. tandfonline.com The mass detector can be operated in either full scan mode, to identify unknown compounds, or selected ion monitoring (SIM) mode, to increase sensitivity for a known analyte. thermoscientific.fr
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides high sensitivity and reliability for the determination of this compound. nih.govnih.gov Electrospray ionization (ESI) in the positive mode is typically used to generate the protonated molecule [M+H]+. nih.gov In tandem MS, multiple reaction monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides excellent specificity. For Pentylamine, 1,1-dimethyl- (molecular weight 115.22 g/mol ), the precursor-to-product ion transition m/z 116 → 57 is often used for quantification. nih.govnih.gov Other techniques like Direct Analysis in Real Time (DART) coupled with MS have also been developed as rapid screening methods that require minimal sample preparation. nih.govresearchgate.net
Table 3: Example Mass Spectrometry Parameters for Pentylamine, 1,1-dimethyl- Analysis
| Parameter | GC-MS tandfonline.com | LC-MS/MS nih.gov | DART-MS/MS tandfonline.com |
|---|---|---|---|
| Ionization Mode | Electron Ionization (EI), 70 eV | Electrospray Ionization (ESI), Positive | Direct Analysis in Real Time (DART) |
| Mass Analyzer | Mass Detector | Triple Quadrupole | Triple Quadrupole |
| Monitored Ions | Full scan | MRM: m/z 116 → 57 (quantification), m/z 116 → 99 (qualification) | Precursor and product ions monitored |
| Detection Limit | 100 ppb | Instrument Detection Limit: 1-2 pg | 50 ppb |
| Quantification Limit | Not specified | 1-2 ng/g in plant sample | 25 ppb |
Spectrophotometric Methods for Quantitative Analysis in Research Settings
Direct spectrophotometric analysis of Pentylamine, 1,1-dimethyl- using UV-visible absorption is generally not feasible because simple aliphatic amines lack a suitable chromophore, a part of a molecule responsible for absorbing light. nih.govthermoscientific.fr To enable spectrophotometric or spectrofluorimetric determination, a chemical derivatization step is necessary to attach a chromophoric or fluorophoric moiety to the amine group. thermoscientific.fr
This pre-column derivatization creates a new molecule with strong UV absorption or fluorescence emission properties. thermoscientific.fr A variety of reagents can be used for this purpose with primary and secondary amines:
4-chloro-7-nitrobenzofurazan (NBD-Cl): Reacts with amines to form highly colored or fluorescent derivatives. nih.gov The resulting amino-NBD products have an absorbance maximum around 470 nm. nih.gov
Phenyl isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which have strong UV absorption and are suitable for HPLC analysis. rsc.orgthermoscientific.fr
Other Reagents: A range of other derivatizing agents are used for amines, including m-toluoyl chloride, benzoyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). tandfonline.comthermoscientific.fr
The choice of reagent and reaction conditions (e.g., pH, temperature, reaction time) must be optimized to ensure complete derivatization for accurate quantification. nih.gov
Electroanalytical Approaches
Electroanalytical methods, such as voltammetry, measure the current response of a substance to an applied potential. Cyclic voltammetry (CV) has been proposed as a method for determining the solubility of aliphatic amines in water. acs.org However, the direct electroanalytical detection of Pentylamine, 1,1-dimethyl- presents challenges. Research on the anodic oxidation of aliphatic amines at a glassy-carbon electrode has shown that primary amines, like Pentylamine, 1,1-dimethyl-, may not produce a detectable oxidation wave under certain alkaline conditions. rsc.org
The electrochemical oxidation of secondary and tertiary amines is more readily achieved. rsc.org For primary aliphatic amines, analysis may be possible after derivatization. One study developed a method for analyzing primary aliphatic amines by HPLC with electrochemical detection after derivatization with 2,5-dihydroxybenzaldehyde. nih.gov The resulting derivatives could be oxidized at a porous graphite (B72142) electrode, allowing for sensitive and selective detection. nih.gov While this demonstrates a potential pathway, specific electroanalytical methods developed exclusively for Pentylamine, 1,1-dimethyl- are not widely reported in the literature.
Future Research Trajectories and Unexplored Avenues for Pentylamine, 1,1 Dimethyl
Green Chemistry Approaches to Synthesis and Derivatization
The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. rsc.org For Pentylamine, 1,1-dimethyl-, future research will likely focus on moving away from traditional multi-step syntheses, which often rely on harsh reagents and generate significant waste, towards greener alternatives. rsc.org Methodologies such as catalytic reductive amination and hydroamination using renewable resources are promising avenues. rsc.org
Key areas of investigation include:
Biocatalysis: Employing enzymes like transaminases could offer a highly selective and efficient route to Pentylamine, 1,1-dimethyl- under mild aqueous conditions, significantly reducing the environmental footprint compared to conventional methods.
Photocatalysis: Visible-light-mediated reactions represent a sustainable and versatile approach for amine synthesis. acs.org Research into photocatalytic systems for the direct amination of C-H bonds could provide a novel and atom-economical synthesis pathway.
| Methodology | Key Advantages | Potential Green Metrics Improvement | Research Focus |
|---|---|---|---|
| Traditional Synthesis (e.g., Ritter Reaction) | Established methodology | Baseline | Optimization of existing processes |
| Biocatalytic Synthesis | High selectivity, mild conditions, aqueous media | Lower E-Factor, higher atom economy, reduced energy use | Enzyme discovery and engineering for substrate specificity |
| Visible-Light Photocatalysis | Uses renewable energy source, mild conditions | Reduced use of hazardous reagents, novel reactivity | Development of efficient and inexpensive photocatalysts |
| Synthesis from Renewable Feedstocks | Reduces fossil fuel dependence, bio-based | Improved life cycle analysis, lower carbon footprint | Identifying and converting suitable bio-based precursors |
Exploration of Novel Catalytic Applications
The unique steric hindrance around the primary amine group in Pentylamine, 1,1-dimethyl- makes it and its derivatives intriguing candidates for applications in catalysis, particularly as ligands for metal complexes. The bulky 1,1-dimethylpentyl group can create a specific coordination environment around a metal center, influencing the selectivity and activity of the catalyst.
Future research could explore its use in:
Asymmetric Catalysis: Chiral derivatives of Pentylamine, 1,1-dimethyl- could serve as ligands in asymmetric synthesis, where the steric bulk is crucial for controlling the stereochemical outcome of a reaction.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions often rely on bulky phosphine (B1218219) ligands to promote efficient catalysis. acs.org Amine-based ligands derived from Pentylamine, 1,1-dimethyl- could offer an alternative that modulates catalyst stability and reactivity, especially in challenging couplings involving hindered substrates. acs.org
Polymerization Catalysis: The steric profile of ligands can influence the microstructure and properties of polymers. Derivatives of Pentylamine, 1,1-dimethyl- could be employed in catalysts for olefin polymerization to control polymer branching and molecular weight.
| Catalytic Application | Hypothesized Role of the Ligand | Potential Reaction | Anticipated Benefit |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral ligand creating a stereoselective pocket | Conversion of prochiral ketones to chiral alcohols | High enantiomeric excess |
| Buchwald-Hartwig Amination | Bulky ancillary ligand promoting reductive elimination | Coupling of aryl halides with hindered amines | Improved yields for sterically demanding substrates |
| Olefin Metathesis | Stabilizing ligand for Grubbs-type catalysts | Ring-closing or cross-metathesis | Enhanced catalyst lifetime and turnover number |
Integration into Smart Materials and Responsive Systems
"Smart" materials, which can respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The primary amine group of Pentylamine, 1,1-dimethyl- is a functional handle that can be leveraged to integrate the molecule into such systems. The basicity of the amine allows for pH-responsiveness; at low pH, the amine becomes protonated, leading to changes in charge, conformation, and solubility.
Unexplored avenues include:
pH-Responsive Polymers and Hydrogels: By incorporating Pentylamine, 1,1-dimethyl- as a monomer or as a side chain in a polymer, materials can be designed to swell, shrink, or release an encapsulated payload in response to a pH trigger. This has applications in drug delivery and smart coatings. mdpi.comresearchgate.net
Self-Healing Materials: The amine functionality can participate in dynamic covalent bonds, such as imines or diketoenamines, which can be designed to break and reform. nih.gov This reversible chemistry could be harnessed to create polymers that can self-heal after damage.
Stimuli-Responsive Surfaces: Grafting polymers containing Pentylamine, 1,1-dimethyl- onto surfaces could allow for the creation of smart surfaces whose wettability or protein adhesion properties change with pH. mdpi.com
| Material Type | Stimulus | Mechanism of Action | Potential Application |
|---|---|---|---|
| Hydrogel | pH | Protonation of amine leads to electrostatic repulsion and swelling | Controlled drug release in acidic environments (e.g., tumors) |
| Self-Healing Polymer | Temperature/pH | Reversible formation/cleavage of dynamic covalent bonds | Coatings with extended lifespan and damage repair |
| Functionalized Nanoparticles | pH | Change in surface charge affects colloidal stability | Targeted delivery systems that aggregate at specific sites |
| Smart Coatings | pH | pH-triggered release of encapsulated corrosion inhibitors | Corrosion protection for metals |
Advanced Computational Studies for Predictive Modeling
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating research and development. researchgate.net For Pentylamine, 1,1-dimethyl-, advanced computational studies can offer deep insights into its behavior and potential applications.
Future research trajectories in this area include:
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing predictive models to correlate the molecular structure of Pentylamine, 1,1-dimethyl- and its derivatives with specific properties. nih.govacs.org For instance, models can predict its performance as a solvent in CO2 capture, where studies have shown that amines with tert-alkyl groups can exhibit higher degradation rates. nih.govacs.org
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to investigate the transition states and energy profiles of reactions involving Pentylamine, 1,1-dimethyl-, whether in its synthesis or its application as a catalytic ligand. This can help in optimizing reaction conditions and designing more efficient catalysts.
Molecular Dynamics (MD) Simulations: Simulating the behavior of polymers incorporating Pentylamine, 1,1-dimethyl- to understand how the amine influences polymer chain conformation, dynamics, and interactions with other molecules, which is crucial for designing smart materials.
| Computational Method | Key Molecular Descriptors to Calculate | Property/Behavior to Predict |
|---|---|---|
| DFT (Density Functional Theory) | pKa, Dipole Moment, Reaction Energy Barriers | Reactivity, pH-responsiveness, Catalytic mechanism |
| QSPR (Quantitative Structure-Property Relationship) | Topological and Jurs Descriptors, Steric Parameters | Oxidative degradation rate, CO2 absorption capacity |
| MD (Molecular Dynamics) | Radial Distribution Function, Radius of Gyration | Polymer conformation in solution, Solvation effects |
Sustainable Applications and Circular Economy Integration
Integrating chemicals into a circular economy, where resources are kept in use for as long as possible, is a key goal for sustainable development. alliedacademies.orgresearchgate.net Pentylamine, 1,1-dimethyl- has the potential to be a valuable building block in materials designed for circularity.
Promising research areas are:
Recyclable Polymers: A significant opportunity lies in using Pentylamine, 1,1-dimethyl- as a monomer for polymers with cleavable bonds, such as polydiketoenamines. nih.gov These materials can be deconstructed back to their original monomers under specific conditions (e.g., in strong acid), allowing for a closed-loop recycling system that avoids the degradation associated with mechanical recycling. nih.gov The bulky alkyl group could impart desirable thermal or mechanical properties to the polymer.
Biodegradable Materials: The amine group can be used to link polymer chains, and its influence on the biodegradability of materials like polyesteramides could be investigated.
Waste Valorization: Exploring synthetic routes to Pentylamine, 1,1-dimethyl- that utilize waste streams from other industrial processes as starting materials would align with the principles of a circular economy.
| Strategy | Implementation Approach | Potential Benefit |
|---|---|---|
| Design for Recyclability | Use as a monomer in chemically recyclable polymers (e.g., polydiketoenamines) | High-purity monomer recovery and reuse, reducing plastic waste |
| Use of Renewable Feedstocks | Develop synthetic pathways from bio-based platform chemicals | Reduced reliance on petrochemicals, lower carbon footprint |
| Biodegradability by Design | Incorporate into polymer structures like polyesteramides to enhance microbial degradation | Materials that do not persist in the environment at end-of-life |
| Industrial Symbiosis | Utilize byproducts from other industries as precursors for synthesis | Waste valorization, improved resource efficiency |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-dimethylpentylamine, and what analytical methods are critical for confirming its purity and structure?
- Synthetic Routes :
- Gabriel Synthesis : Protect the amine via phthalimide (e.g., pentanol methylation followed by phthalimide substitution and hydrazine deprotection) .
- Reductive Amination : React 3-pentanone with dimethylamine under hydrogenation (catalyst: Pd/C or Raney Ni) to introduce the dimethyl group .
- Analytical Methods :
- NMR Spectroscopy : Confirm branching (e.g., δ 1.0–1.5 ppm for methyl groups adjacent to the amine) and absence of byproducts .
- GC-MS : Verify molecular ion peak (m/z 101 for [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N ratios (theoretical: C₇H₁₇N) .
Q. How should researchers handle and store 1,1-dimethylpentylamine to mitigate risks associated with its flammability and toxicity?
- Handling : Use explosion-proof equipment (due to GHS02 flammability classification) and fume hoods to avoid inhalation (acute toxicity: H302) .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation. Incompatible with strong acids/oxidizers .
- Emergency Protocols : Immediate ethanol rinsing for skin contact; medical observation for 48+ hours post-exposure due to delayed toxicity .
Advanced Research Questions
Q. In cryo-electron microscopy (cryo-EM), how does 1,1-dimethylpentylamine treatment enhance grid surface charge stability, and what experimental controls validate its effectiveness?
- Mechanism : Positively charges carbon grids via amine adsorption, stabilizing particle orientation (e.g., proteasomes adopt preferred orientations) .
- Validation :
- Control Grids : Treat a subset of grids with pentylamine and image proteasomes; uniform orientation confirms successful charge modification .
- Charge Reversal Test : Glow discharge in pentylamine vapor reverses carbon’s negative charge, verified via TEM imaging of negatively stained samples .
Q. What strategies resolve discrepancies in NMR spectral data when characterizing 1,1-dimethylpentylamine derivatives, particularly regarding diastereomer formation?
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of methyl groups to confirm stereochemistry .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using NIST reference data) .
- Chiral Chromatography : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) to isolate diastereomers for individual analysis .
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of 1,1-dimethylpentylamine via reductive amination?
- Key Parameters :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 60–80°C | Balances reaction rate/selectivity |
| Catalyst | 5% Pd/C (H₂, 50 psi) | Minimizes over-reduction |
| Solvent | Methanol/THF (4:1) | Enhances amine solubility |
| Stoichiometry | 1.2 eq dimethylamine | Prevents ketone dimerization |
- Byproduct Mitigation : Use excess dimethylamine to shift equilibrium; monitor via TLC (Rf = 0.3 in EtOAc/hexane) .
Data Contradiction and Methodology
Q. How does the steric hindrance of 1,1-dimethylpentylamine influence its reactivity in nucleophilic substitution reactions compared to primary amines?
- Reduced Reactivity : Dimethyl groups hinder nucleophilic attack (e.g., SN2 reactions show 10–20x slower kinetics vs. n-pentylamine) .
- Workaround : Use polar aprotic solvents (DMSO) and elevated temperatures (80–100°C) to enhance reaction rates .
Q. What role does 1,1-dimethylpentylamine play in enzymatic transglutaminase assays, and how does its structure influence substrate specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
